N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride
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Overview
Description
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its uses and applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Synthesis and Characterization
Synthesis and Antioxidant Properties : A study by (Gür et al., 2017) involved synthesizing derivatives related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride. They characterized these compounds and evaluated their antioxidant properties.
Synthesis and Corrosion Inhibition : Another research by (Hu et al., 2016) focused on synthesizing benzothiazole derivatives and studying their effectiveness as corrosion inhibitors.
Medical and Biological Applications
Alzheimer's Disease Research : In a study by (Shoghi-Jadid et al., 2002), a derivative of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride was used in PET imaging to identify neurofibrillary tangles and amyloid plaques in Alzheimer's disease patients.
Anticancer Research : The synthesis of new benzothiazole acylhydrazones, closely related to the query compound, and their evaluation as potential anticancer agents was conducted in a study by (Osmaniye et al., 2018).
Chemical Properties and Applications
Fluorescent Probes : A study by (Wang et al., 2015) described the development of novel fluorescent probes based on the tertiary amine moieties for detecting low levels of carbon dioxide.
Electrochemical and Photophysical Studies : Research by (Woodward et al., 2017) highlighted the synthesis of thiazolothiazole derivatives, showcasing their strong fluorescence and reversible electrochromism, which can be applied in optoelectronic and photochemical applications.
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or suggesting future research directions or applications for the compound based on its properties and current research findings.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3OS.ClH/c1-24(2)10-11-25(18(26)9-8-14-6-4-3-5-7-14)20-23-19-16(22)12-15(21)13-17(19)27-20;/h3-9,12-13H,10-11H2,1-2H3;1H/b9-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHGGZLWQYUPGK-HRNDJLQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C=CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)/C=C/C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride |
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